BenchChemオンラインストアへようこそ!

3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Lipophilicity Drug Design β-Amino Acids

3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS 1694042-13-1) is a Boc-protected, non-proteinogenic β-amino acid featuring a 2,4,5-trifluorophenyl substituent at the β-carbon. With a molecular formula of C₁₄H₁₆F₃NO₄ and a molecular weight of 319.28 g/mol, it serves as a chiral intermediate in the synthesis of dipeptidyl peptidase‑4 (DPP‑4) inhibitors and other fluorinated peptidomimetics.

Molecular Formula C14H16F3NO4
Molecular Weight 319.28 g/mol
Cat. No. B13043774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
Molecular FormulaC14H16F3NO4
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F
InChIInChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyDPGBOJSAWDCVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid – Synthetic β-Amino Acid Building Block for Chiral Drug Discovery


3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS 1694042-13-1) is a Boc-protected, non-proteinogenic β-amino acid featuring a 2,4,5-trifluorophenyl substituent at the β-carbon . With a molecular formula of C₁₄H₁₆F₃NO₄ and a molecular weight of 319.28 g/mol, it serves as a chiral intermediate in the synthesis of dipeptidyl peptidase‑4 (DPP‑4) inhibitors and other fluorinated peptidomimetics [1]. The compound is commercially available in both enantiomeric forms with documented purity ≥98% and full QC characterization (NMR, HPLC, GC) .

Why Generic β-Amino Acid Substitution Fails for 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid


Generic substitution with non-fluorinated β-amino acids (e.g., Boc-β-phenylalanine) or α-amino acid analogs (e.g., Boc-2,4,5-trifluorophenylalanine) fails to replicate the specific physicochemical and conformational profile of this compound. The 2,4,5-trifluorophenyl group raises the logP by approximately 1.4 units compared to the non-fluorinated phenyl analog, substantially altering membrane permeability and protein-binding characteristics . Moreover, the β-amino acid backbone confers resistance to endogenous peptidases that rapidly degrade α-peptides, a property not shared by α-amino acid counterparts [1]. These differences are quantifiable and directly impact pharmacokinetic half-life and target engagement in vivo.

Product-Specific Quantitative Evidence for 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid


Lipophilicity Differential: Trifluorophenyl vs. Phenyl β-Amino Acid

The free base form of the target compound (3-amino-3-(2,4,5-trifluorophenyl)propanoic acid) exhibits a logP of 2.28, whereas its non-fluorinated structural analog, 3-amino-3-phenylpropanoic acid, has a logP of 0.91 . The Boc-protected target compound is expected to further increase logP by approximately 1.5–2.0 units, placing it in an optimal range for membrane permeability and oral bioavailability.

Lipophilicity Drug Design β-Amino Acids

Enantiomeric Purity: (S)-Enantiomer ≥98% with Full QC Characterization

The (S)-enantiomer (CAS 1366286-71-6) is supplied with a standard purity of 98% as confirmed by HPLC, and batch-specific QC data including NMR, HPLC, and GC are provided . In contrast, generic suppliers of related β-amino acids often provide only 95% purity without enantiomeric excess (ee) specification, which can lead to diminished stereochemical fidelity in downstream coupling reactions.

Chiral Synthesis Enantiomeric Excess Quality Control

Proteolytic Stability Advantage of β-Amino Acid Scaffold Over α-Amino Acids

β-Peptides containing β-amino acid residues are inherently resistant to common mammalian peptidases, whereas α-peptides are rapidly degraded. In a controlled study, all ten β-peptides tested remained intact after 24-hour incubation with pronase, while α-peptide controls were completely hydrolyzed within 2 hours [1]. The target compound retains this β-amino acid backbone, implying similarly enhanced stability when incorporated into peptide chains.

Metabolic Stability Peptidomimetics Drug Design

Fluorine-Induced Electronic Modulation: Impact on pKa and Hydrogen Bonding

The electron-withdrawing effect of the 2,4,5-trifluorophenyl group lowers the pKa of the β-amino group compared to non-fluorinated analogs. The calculated pKa (amine) for 3-amino-3-(2,4,5-trifluorophenyl)propanoic acid is approximately 7.8, versus 9.0 for 3-amino-3-phenylpropanoic acid . This reduction in basicity enhances hydrogen-bond donor capacity and alters the compound's ionization state at physiological pH, influencing both solubility and target binding.

Electronic Effects Fluorine Chemistry Physicochemical Properties

Synthetic Utility in DPP-4 Inhibitor Pharmacophore Assembly

The 2,4,5-trifluorophenyl moiety is a privileged pharmacophore in DPP-4 inhibitors such as sitagliptin (IC₅₀ = 18 nM) [1]. The target compound provides this moiety in a pre-assembled β-amino acid format with orthogonal Boc protection, enabling direct amide coupling without additional protection/deprotection steps. In a representative synthesis, coupling of the target β-amino acid fragment with a heterocyclic amine yielded the DPP-4 inhibitor core in >75% isolated yield, compared to <50% yield when using the α-amino acid analog due to epimerization during activation [2].

DPP-4 Inhibitors Pharmacophore Chiral Building Block

Optimal Application Scenarios for 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid


Chiral Building Block for DPP-4 Inhibitor Lead Optimization

Incorporation of the target compound as the β-amino acid pharmacophore in DPP-4 inhibitor libraries enables the construction of analogs with sitagliptin-like potency (IC₅₀ ~ 18 nM). Its Boc protection allows orthogonal deprotection under mild acidic conditions, facilitating rapid SAR exploration [1].

Fluorinated Peptidomimetic Design with Enhanced Metabolic Stability

The β-amino acid backbone confers resistance to peptidase degradation (intact after 24 h), while the trifluorophenyl group increases lipophilicity (logP 2.28). Together, these properties make the compound ideal for designing orally bioavailable peptide mimetics with extended in vivo half-lives [2].

Asymmetric Synthesis of Enantiopure β-Peptides

The commercially available (S)-enantiomer (CAS 1366286-71-6, 98% purity) serves as a pre-resolved starting material for the solid-phase synthesis of enantiopure β-peptide foldamers, eliminating the need for chiral HPLC separation post-synthesis .

Fluorine-Protein Interaction Studies via 19F NMR

The 2,4,5-trifluorophenyl group provides a sensitive 19F NMR probe for studying protein-ligand interactions. Labeled analogs have been used to map binding epitopes of apelin receptor ligands with high signal-to-noise ratio, demonstrating the utility of this fluorination pattern in biophysical assays [3].

Quote Request

Request a Quote for 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.